molecular formula C6H8N4O2 B15375610 1-methyl-3-(2-oxo-3H-pyrimidin-4-yl)urea CAS No. 76692-36-9

1-methyl-3-(2-oxo-3H-pyrimidin-4-yl)urea

Cat. No.: B15375610
CAS No.: 76692-36-9
M. Wt: 168.15 g/mol
InChI Key: NIMOQXNDKSVILV-UHFFFAOYSA-N
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Description

1-Methyl-3-(2-oxo-3H-pyrimidin-4-yl)urea is a chemical compound with the molecular formula C6H8N4O2 and a molecular weight of 168.16 g/mol . It features a molecular structure combining a urea functional group with a 2-oxo-3H-pyrimidine ring, making it a derivative of pyrimidinone. This structure is of significant interest in medicinal chemistry and drug discovery, as pyrimidine-based scaffolds are known to exhibit a wide range of biological activities. Compounds with similar structures are often explored as key intermediates in the synthesis of more complex molecules, particularly in the development of kinase inhibitors and other targeted therapeutic agents . Its well-defined structure serves as a valuable building block for researchers designing and synthesizing novel compounds for biochemical screening and pharmacological profiling. This product is intended for research purposes only and is not intended for human or veterinary diagnostic or therapeutic uses.

Properties

CAS No.

76692-36-9

Molecular Formula

C6H8N4O2

Molecular Weight

168.15 g/mol

IUPAC Name

1-methyl-3-(2-oxo-1H-pyrimidin-6-yl)urea

InChI

InChI=1S/C6H8N4O2/c1-7-5(11)9-4-2-3-8-6(12)10-4/h2-3H,1H3,(H3,7,8,9,10,11,12)

InChI Key

NIMOQXNDKSVILV-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)NC1=CC=NC(=O)N1

Origin of Product

United States

Biological Activity

1-Methyl-3-(2-oxo-3H-pyrimidin-4-yl)urea is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and enzyme inhibition. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by a urea functional group linked to a pyrimidine derivative. The structure can be depicted as follows:

Chemical Structure C7H8N4O2\text{Chemical Structure }\text{C}_7\text{H}_8\text{N}_4\text{O}_2

The biological activity of this compound is attributed to its ability to inhibit specific enzymes and pathways involved in cell proliferation and survival. Notably, it has been shown to interact with:

  • Dihydrofolate Reductase (DHFR) : This enzyme is crucial for DNA synthesis and cell division. Inhibition of DHFR leads to reduced levels of tetrahydrofolate, impacting nucleotide synthesis and subsequently cell proliferation .
  • Tyrosine Kinases : The compound exhibits inhibitory effects on various tyrosine kinases, which play a significant role in signaling pathways that regulate cell growth and differentiation .

In Vitro Studies

In vitro studies have demonstrated the antiproliferative effects of this compound against several cancer cell lines. The following table summarizes key findings from recent studies:

Cell LineIC50 (µM)Mechanism of Action
HCT116 (Colon)0.5Inhibition of DHFR
MCF-7 (Breast)0.8Tyrosine kinase inhibition
U87 MG (Glioblastoma)1.2Induction of apoptosis via mitochondrial pathways
A549 (Lung)1.0Inhibition of VEGFR signaling

These results indicate that the compound shows potent activity against various cancer types, suggesting its potential as an anticancer agent.

In Vivo Studies

In vivo models have further validated the efficacy of this compound. For instance, studies involving xenograft models have shown significant tumor regression when treated with this compound, reinforcing its potential as a therapeutic agent .

Case Studies

  • Case Study 1 : A study evaluated the effects of this compound on tumor growth in a mouse model bearing human colon cancer cells. The results indicated a reduction in tumor size by approximately 50% compared to control groups after four weeks of treatment.
  • Case Study 2 : Another investigation focused on the compound's effects on glioblastoma cells, where it was found to induce apoptosis through mitochondrial pathways, highlighting its potential for treating aggressive brain tumors.

Safety and Toxicity

Preliminary toxicity assessments indicate that this compound has a favorable safety profile, with no significant adverse effects observed at therapeutic doses in animal models. Further studies are needed to fully understand its pharmacokinetics and long-term safety.

Comparison with Similar Compounds

Key Findings :

  • Substitution of pyrimidinone with thiazole () introduces sulfur, altering electronic properties and binding affinity.

Quinazoline-2,4-dione Derivatives

Compounds like pelanserine (quinazoline-2,4-dione core) exhibit antihypertensive activity due to alkylation at N1 and C3 positions . Unlike the target urea derivative, quinazoline-diones lack the urea moiety but share pyrimidine-like cores, suggesting divergent mechanisms of action. Microwave-assisted alkylation (e.g., with dimethyl carbonate) optimizes synthesis for such analogs .

Agrochemical Urea Derivatives

Metabolites like 1-methyl-3-(tetrahydro-3-furylmethyl)urea () are urea derivatives used in pesticides (e.g., dinotefuran). These compounds prioritize stability and residue limits in crops, contrasting with pharmaceutical urea-pyrimidinones designed for receptor targeting .

Q & A

Basic Research Question

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm the urea linkage (δ ~6.5–7.5 ppm for NH protons) and pyrimidinone ring protons (δ ~7.8–8.2 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+^+ at m/z 209.1) and detects side products .
  • IR Spectroscopy : Stretching bands at ~1650–1700 cm1^{-1} confirm C=O groups in urea and pyrimidinone moieties .

How can researchers assess the compound’s binding affinity to biological targets (e.g., kinases or receptors)?

Advanced Research Question

  • Biochemical Assays : Measure IC50_{50} values using enzyme inhibition assays (e.g., fluorescence-based kinase assays). Example: A 2023 study reported IC50_{50} = 1.2 µM against EGFR kinase .
  • Surface Plasmon Resonance (SPR) : Quantifies real-time binding kinetics (ka/kd) for target-ligand interactions.
  • Molecular Docking : Computational models (e.g., AutoDock) predict binding poses and hydrogen-bonding interactions with active-site residues .

What strategies address contradictory data in cytotoxicity studies across cell lines?

Advanced Research Question
Contradictions may arise due to:

  • Cell Line Variability : Differences in membrane permeability (e.g., P-gp expression in resistant lines).
  • Assay Conditions : Viability assays (MTT vs. ATP-luminescence) yield divergent results; orthogonal methods are recommended .
  • Metabolic Stability : Hepatic microsomal assays (e.g., human liver microsomes) assess compound stability to explain discrepancies in in vivo vs. in vitro efficacy .

How can structure-activity relationship (SAR) studies guide optimization of this urea derivative?

Advanced Research Question

  • Substitution Patterns : Introducing electron-withdrawing groups (e.g., -Cl, -CF3_3) on the pyrimidinone ring enhances target affinity by 2–3-fold .
  • Urea Linker Modifications : Replacing methyl with cyclopropyl groups improves metabolic stability without compromising solubility .
  • Bioisosteric Replacements : Pyrimidinone-to-quinazolinone swaps alter selectivity profiles (e.g., shifted kinase inhibition) .

What are common pitfalls in scaling up the synthesis of this compound, and how are they mitigated?

Advanced Research Question

  • Exothermic Reactions : Batch processing risks thermal runaway; gradual reagent addition and temperature monitoring are essential .
  • Purification Challenges : Scale-up column chromatography is inefficient; switch to recrystallization using ethanol/water mixtures .
  • Byproduct Formation : Optimize stoichiometry to minimize dimerization or hydrolysis byproducts .

How do researchers validate target engagement in cellular models?

Advanced Research Question

  • Cellular Thermal Shift Assay (CETSA) : Confirms compound-induced stabilization of target proteins (e.g., kinases) upon heating .
  • Western Blotting : Measures downstream phosphorylation (e.g., ERK or Akt) to verify pathway modulation .
  • CRISPR Knockout Models : Ablation of the target gene rescues compound-induced effects, confirming specificity .

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